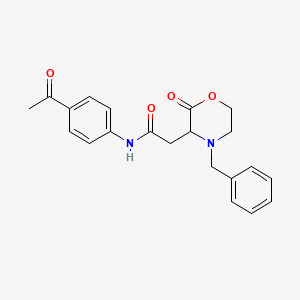

N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide

Description

N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide is a synthetic acetamide derivative featuring a 2-oxomorpholin-3-yl core substituted with a benzyl group at the 4-position and an acetylphenyl acetamide moiety. Its structure combines a morpholinone ring (a six-membered lactam) with lipophilic benzyl and acetylphenyl groups, which may influence pharmacokinetic properties such as solubility and receptor binding affinity.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-15(24)17-7-9-18(10-8-17)22-20(25)13-19-21(26)27-12-11-23(19)14-16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMIJPRPTMPGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Morpholine Ring: Starting with a suitable amine and an epoxide to form the morpholine ring.

Acetylation: Introduction of the acetyl group to the phenyl ring using acetic anhydride in the presence of a catalyst.

Benzylation: Addition of the benzyl group to the morpholine ring using benzyl chloride under basic conditions.

Amidation: Coupling the acetylphenyl and benzylmorpholine intermediates through an amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of the acetyl group to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of the ketone group in the morpholine ring to an alcohol using reducing agents like sodium borohydride.

Substitution: Halogenation of the phenyl ring using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Formation of N-(4-carboxyphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide.

Reduction: Formation of N-(4-acetylphenyl)-2-(4-benzyl-2-hydroxymorpholin-3-yl)acetamide.

Substitution: Formation of N-(4-bromoacetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: As a probe to study biological pathways involving morpholine derivatives.

Medicine: Potential use as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and chemical profile can be contextualized by comparing it to other acetamide derivatives with analogous heterocyclic cores or substituents. Below is a detailed analysis:

2.1. Structural and Functional Analogues

2.1.1. Morpholinone-Based Derivatives

- N-(4-(Amino(imino)-methyl)benzyl)-2-((R)-4-benzyl-3-oxo-morpholin-2-yl)-acetamide (): This thrombin inhibitor shares the morpholinone core but differs in substituents (e.g., aminobenzyl group). The chemoenzymatic synthesis method highlights the importance of stereochemistry, achieving 90.9% enantiomeric excess (ee) for the (R)-enantiomer. Compared to the target compound, this derivative’s activity is directed toward thrombin inhibition, emphasizing how substituent variations redirect biological targets .

- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): This analogue replaces the benzyl group with acetyl and dimethyl substituents. NMR data (δ 2.14 ppm for acetyl protons) and synthetic routes (using acetyl chloride) indicate structural flexibility in morpholinone derivatization.

2.1.2. Pyridazinone and Pyridazine Derivatives

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): A pyridazinone-based FPR2 agonist with a bromophenyl acetamide group. The pyridazinone core, unlike morpholinone, offers a different electronic profile, influencing receptor specificity (FPR2 vs. adenosine receptors). The 4-methoxybenzyl substituent may enhance binding to FPR2, whereas the target compound’s benzyl group could favor adenosine receptor interactions .

2.1.3. Thiazolidinone and Coumarin Hybrids

- N-(4-methoxyphenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl)acetamide (): This thiazolidinone derivative exhibits antibacterial activity. In contrast, the target compound’s morpholinone oxygen may prioritize eukaryotic receptor binding .

- 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (): A coumarin-thiazolidinone hybrid with notable antibacterial activity against E. coli and S. aureus. The coumarin moiety’s planar structure contrasts with the morpholinone’s puckered ring, affecting DNA intercalation vs. receptor binding .

2.2.1. Anti-Cancer Activity

- N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (): A quinazoline sulfonyl derivative showing potent anti-cancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7). The quinazoline core’s electron-deficient nature may enhance DNA topoisomerase inhibition, whereas the target compound’s morpholinone might favor kinase or receptor modulation .

2.2.2. Receptor Ligands

- BAY 60-6583 and MRS1706 (): These A2B adenosine receptor ligands share acetamide backbones but incorporate pyridine or purine heterocycles. The target compound’s morpholinone ring may offer metabolic stability over purine-based structures, which are prone to enzymatic degradation .

Data Tables

Key Findings and Implications

- Structural Flexibility: The morpholinone core allows diverse substitutions (e.g., benzyl, acetyl), enabling tuning of lipophilicity and target selectivity.

- Biological Specificity: Substituent choice (e.g., benzyl vs. methoxybenzyl) directs activity toward distinct pathways (adenosine receptors vs. FPR2 or thrombin).

- Synthetic Advantages : Chemoenzymatic methods () offer stereochemical control, critical for optimizing pharmacokinetics .

Biological Activity

N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide is a synthetic organic compound belonging to the class of morpholine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C18H20N2O3 |

| Molecular Weight | 312.36 g/mol |

| IUPAC Name | This compound |

| InChI Key | InChI=1S/C18H20N2O3/c1-13(20)12-14-15(21)22-16(19)17(14)18(23)24/h12,14H,1H2,(H,19,21) |

1. Anticancer Activity

Research indicates that morpholine derivatives can exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies on similar compounds have demonstrated the ability to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways and inhibition of specific kinases involved in cell growth and survival .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Morpholine derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that this compound can reduce the levels of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .

3. Enzyme Inhibition

Studies have suggested that this compound may act as an enzyme inhibitor. The presence of the oxomorpholine moiety allows for potential interactions with various enzymes, which could lead to the modulation of metabolic pathways relevant to disease states. Specifically, it may inhibit enzymes involved in cancer metabolism or inflammation .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Binding Affinity : The compound's structural features allow it to interact with hydrophobic pockets in target proteins, enhancing binding affinity.

- Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, it may alter downstream signaling pathways that regulate cell proliferation and inflammation.

Case Studies

Several studies have been conducted to evaluate the efficacy of morpholine derivatives similar to this compound:

- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that a related morpholine derivative significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties showed that treatment with a similar compound decreased levels of TNF-alpha and IL-6 in animal models of arthritis .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide?

The synthesis typically involves multi-step protocols, including amide coupling and ring-forming reactions. Key steps include:

- Amide formation : Use of coupling agents like HATU or DIPEA in DMF to link the morpholinone and acetylphenyl moieties .

- Solvent and temperature control : Reactions often proceed in dichloromethane (CH₂Cl₂) or DMF at room temperature to 50°C to avoid side reactions .

- Purification : Silica gel chromatography and recrystallization (e.g., from ethyl acetate) ensure >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Advanced spectroscopic techniques are essential:

- 1H/13C NMR : Characterize aromatic protons (δ 7.1–7.7 ppm) and carbonyl groups (δ 168–170 ppm) .

- Mass spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., [M+H]+ at m/z 347) .

- X-ray crystallography (if available): Resolves spatial arrangements of the morpholinone and acetylphenyl groups .

Q. What preliminary biological assays are recommended to assess its activity?

Start with high-throughput screening:

- Antimicrobial assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria .

- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) .

- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) be explored for this compound?

- Core modifications : Synthesize analogs with substituted benzyl groups (e.g., 4-fluorobenzyl) or altered morpholinone rings (e.g., thiomorpholinone) to compare bioactivity .

- Functional group swaps : Replace the acetyl group with sulfonamide or ester moieties to evaluate solubility and target affinity .

- Data-driven SAR : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends .

Q. What experimental strategies resolve contradictions in spectroscopic or bioactivity data?

- Multi-technique validation : Cross-validate NMR with IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹) .

- Dose-response curves : Repeat bioassays with stricter controls (e.g., fixed pH/temperature) to address variability .

- Isotopic labeling : Use 13C-labeled acetamide to track metabolic stability in vitro .

Q. How can researchers elucidate the compound’s mechanism of action?

- Target identification : Use pull-down assays with biotinylated analogs or CRISPR-Cas9 screening to identify binding proteins .

- Pathway analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to map affected signaling pathways (e.g., MAPK, PI3K) .

- In silico modeling : Molecular dynamics simulations to predict interactions with kinases or GPCRs .

Q. What methods optimize stability and shelf-life for long-term studies?

- Degradation studies : Accelerated stability testing under varying pH, temperature, and light exposure to identify degradation products (e.g., via HPLC-MS) .

- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) or storage in amber vials at -20°C .

Methodological Considerations

Q. How should researchers validate analytical methods for purity assessment?

- HPLC validation : Establish linearity (R² > 0.99), LOD/LOQ (<1 µg/mL), and precision (%RSD < 2%) using USP-grade reference standards .

- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to confirm method robustness .

Q. What in vivo models are suitable for preclinical testing?

- Rodent models : Use xenograft mice for antitumor efficacy or LPS-induced inflammation models for anti-inflammatory activity .

- Pharmacokinetics : Conduct bioavailability studies with IV/PO administration and LC-MS/MS quantification of plasma levels .

Q. How can toxicity be profiled in early-stage research?

- Cytotoxicity : Compare IC50 values in cancer vs. normal cell lines (e.g., HEK-293) .

- Genotoxicity : Ames test or comet assay to assess DNA damage .

- Cardiotoxicity : hERG channel inhibition assays to evaluate arrhythmia risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.